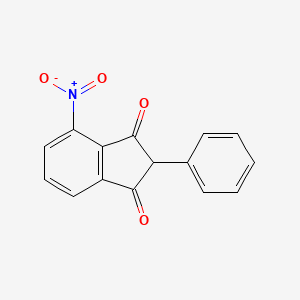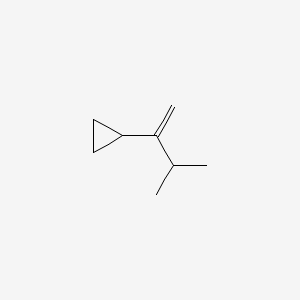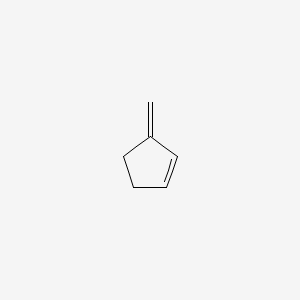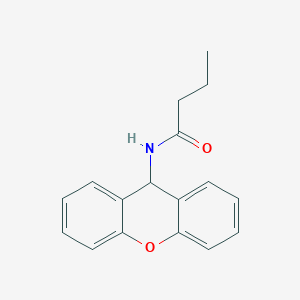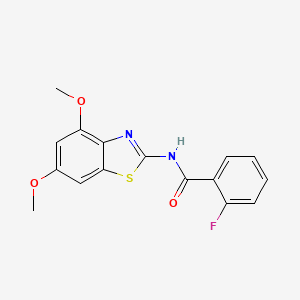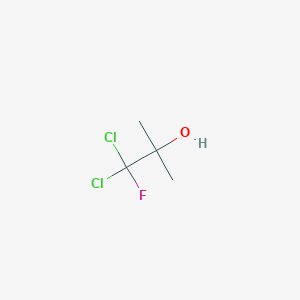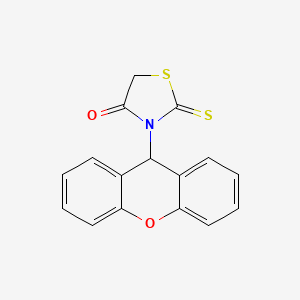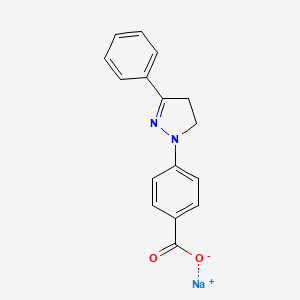
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms.
Métodos De Preparación
The synthesis of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of chalcones with hydrazine. This reaction can be carried out under different conditions, such as using microwave-assisted cyclocondensation in solvents like dimethylformamide (DMF) or acetic acid . The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of greener and more economical synthesis strategies, such as the use of metal catalysts or alternative starting reagents .
Análisis De Reacciones Químicas
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include hydrazine, chalcones, metal catalysts, and solvents like DMF and acetic acid. The major products formed from these reactions are typically pyrazoline and pyrazole derivatives .
Aplicaciones Científicas De Investigación
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Imidazoles are another class of five-membered heterocyclic compounds with two nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
5252-93-7 |
|---|---|
Fórmula molecular |
C16H13N2NaO2 |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
sodium;4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2.Na/c19-16(20)13-6-8-14(9-7-13)18-11-10-15(17-18)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
FWAMGCNSPQRQEQ-UHFFFAOYSA-M |
SMILES canónico |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
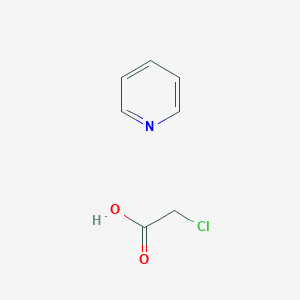
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
